molecular formula C13H14N2OS B5371032 2-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B5371032
M. Wt: 246.33 g/mol
InChI Key: ZVUNXNWDYIRSKM-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a thiazole ring and a methylphenyl group, which are known to impart unique chemical and biological properties.

Properties

IUPAC Name

2-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)7-12(16)15-13-14-8-10(2)17-13/h3-6,8H,7H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUNXNWDYIRSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=NC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 3-methylphenylacetic acid with 5-methyl-2-aminothiazole. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism by which 2-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide exerts its effects depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide: Lacks the methyl group on the thiazole ring.

    2-(4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide: Has a methyl group on the para position of the phenyl ring.

Uniqueness

The presence of both the methylphenyl and methylthiazole groups in 2-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide may confer unique chemical reactivity and biological activity compared to its analogs.

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